Cas no 718596-86-2 (3-(piperidin-4-yloxy)phenol)

3-(Piperidin-4-yloxy)phenol is a versatile intermediate in organic synthesis, characterized by its phenol and piperidine functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to serve as a building block for bioactive molecules. The presence of both aromatic and heterocyclic moieties allows for further functionalization, enabling the development of compounds with tailored properties. Its stability under standard conditions and compatibility with a range of reaction conditions make it a reliable choice for synthetic applications. The compound's structural features also contribute to its potential in designing ligands for receptor-targeted studies.
3-(piperidin-4-yloxy)phenol structure
3-(piperidin-4-yloxy)phenol structure
Product Name:3-(piperidin-4-yloxy)phenol
CAS No:718596-86-2
MF:C11H15NO2
MW:193.242303133011
CID:558329
PubChem ID:23019472
Update Time:2025-11-02

3-(piperidin-4-yloxy)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-(4-piperidinyloxy)-
    • Phenol, 3-(4-piperidinyloxy)- (9CI)
    • 3-(piperidin-4-yloxy)phenol
    • 3-(4-Piperidinyloxy)phenol
    • SCHEMBL13806374
    • EN300-1827074
    • 718596-86-2
    • DTXSID201311559
    • A1-14630
    • 3-piperidin-4-yloxyphenol
    • Inchi: 1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2
    • InChI Key: QTFAIECLBCEMCF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)O)C1CCNCC1

Computed Properties

  • Exact Mass: 193.11035
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5A^2
  • XLogP3: 1.7

Experimental Properties

  • PSA: 41.49

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Additional information on 3-(piperidin-4-yloxy)phenol

Comprehensive Overview of 3-(piperidin-4-yloxy)phenol (CAS No. 718596-86-2): Properties, Applications, and Research Insights

3-(piperidin-4-yloxy)phenol (CAS No. 718596-86-2) is a chemically significant compound with a molecular structure combining a phenol group and a piperidine moiety. This unique combination grants it versatile applications in pharmaceutical research, material science, and organic synthesis. The compound's piperidin-4-yloxy linkage and phenolic hydroxyl group contribute to its reactivity, making it a valuable intermediate in drug discovery and specialty chemical production. Researchers frequently explore its potential as a building block for bioactive molecules due to its ability to modulate pharmacokinetic properties.

In recent years, the demand for 3-(piperidin-4-yloxy)phenol has surged, driven by its relevance in developing central nervous system (CNS) therapeutics and enzyme inhibitors. Its structural features align with trends in fragment-based drug design (FBDD), a hot topic in medicinal chemistry. The compound's hydrogen-bonding capacity and lipophilic balance are often highlighted in studies targeting GPCRs (G-protein-coupled receptors), a key focus area for neurodegenerative disease research. These attributes make it a frequent subject in structure-activity relationship (SAR) analyses.

Synthetic routes to 718596-86-2 typically involve O-alkylation reactions between protected piperidine derivatives and halogenated phenols, followed by deprotection steps. Recent advancements in green chemistry have optimized these processes to reduce environmental impact—a major concern for modern pharmaceutical manufacturers. The compound's crystalline form and solubility profile are critical parameters for formulation scientists, especially when designing oral bioavailability-enhancing formulations, another trending research area.

Analytical characterization of 3-(piperidin-4-yloxy)phenol employs techniques like HPLC-MS and NMR spectroscopy, with particular attention to its chromatographic purity—a frequent search term among quality control professionals. Stability studies under various pH conditions and temperature gradients are essential, as degradation products could affect its performance in downstream applications. These data points are crucial for regulatory submissions, aligning with industry emphasis on ICH guidelines compliance.

Beyond pharmaceuticals, this compound shows promise in advanced material synthesis, particularly in creating polymeric photoinitiators for UV-curable coatings—an eco-friendly alternative to traditional solvents. Its electron-donating phenolic group participates in radical polymerization processes, a topic gaining traction in sustainable material science forums. Patent literature reveals growing interest in its derivatives for organic electronic applications, connecting it to the booming flexible electronics market.

The safety profile of 718596-86-2 remains an active research area, with particular focus on its metabolic pathways and potential drug-drug interactions—topics frequently queried in pharmacological databases. Computational modeling using ADMET prediction software suggests favorable characteristics, though experimental validation continues. Such studies are increasingly important as regulatory agencies emphasize early-stage toxicity screening, a trending subject in preclinical development circles.

Market analysts note steady growth in the fine chemical sector's demand for this compound, correlating with increased R&D spending on neurological disorders and chronic pain management—two high-priority therapeutic areas. Suppliers often highlight its GMP-grade availability and custom synthesis options to meet diverse research needs. The compound's scalable production potential makes it attractive for commercial development, especially when paired with modern continuous flow chemistry techniques.

Emerging research explores the chiral derivatives of 3-(piperidin-4-yloxy)phenol, capitalizing on the pharmaceutical industry's growing emphasis on enantioselective synthesis. Asymmetric versions could unlock new biological activities, addressing the persistent challenge of target selectivity in drug design. This direction aligns with recent publications on three-dimensional fragment libraries, a cutting-edge approach to hit identification.

In conclusion, 3-(piperidin-4-yloxy)phenol (CAS No. 718596-86-2) represents a multifaceted compound bridging medicinal chemistry and material science. Its evolving applications reflect broader trends in precision medicine and green manufacturing, while ongoing research continues to reveal new dimensions of its utility. The compound's trajectory exemplifies how traditional chemical scaffolds adapt to modern scientific priorities, ensuring its enduring relevance across multiple disciplines.

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